N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLUPPILGLCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and hydroxyl group are primary sites for oxidation:
| Reaction Site | Reagents/Conditions | Product Formed | Catalysts/Notes | Source |
|---|---|---|---|---|
| Thiophene ring | H<sub>2</sub>O<sub>2</sub>, AcOH | Thiophene-2-sulfoxide/sulfone | Mild conditions; regioselective | |
| Hydroxyl group | KMnO<sub>4</sub>, acidic conditions | 2-(thiophen-2-yl)propan-2-one | Ketone formation via C–O cleavage |
-
Thiophene oxidation proceeds via electrophilic attack, forming sulfoxide intermediates that can further oxidize to sulfones.
-
Hydroxyl group oxidation converts the secondary alcohol to a ketone, altering the compound’s polarity and biological activity.
Reduction Reactions
The carboxamide group and aromatic systems participate in reduction:
| Reaction Site | Reagents/Conditions | Product Formed | Selectivity | Source |
|---|---|---|---|---|
| Carboxamide | LiAlH<sub>4</sub>, THF | Primary amine derivative | Complete reduction | |
| Thiophene ring | H<sub>2</sub>, Pd/C | Dihydrothiophene analog | Partial saturation |
-
Reduction of the carboxamide to an amine enhances nucleophilicity, enabling downstream functionalization.
-
Hydrogenation of the thiophene ring partially saturates the heterocycle, modifying electronic properties.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution (EAS)
-
Thiophene ring : Bromination with Br<sub>2</sub>/FeCl<sub>3</sub> yields 5-bromo-thiophene derivatives.
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Benzothiazole core : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at position 4 or 7 due to electron-withdrawing effects of the carboxamide .
Nucleophilic Substitution
-
The hydroxyl group undergoes SN2 reactions with alkyl halides (e.g., CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>/DMF) to form ethers.
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis:
| Conditions | Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, Δ) | H<sub>2</sub>O | Benzo[d]thiazole-6-carboxylic acid | 85–90% | |
| Basic (NaOH, Δ) | H<sub>2</sub>O | Carboxylate salt | >95% |
-
Acidic hydrolysis cleaves the amide bond, generating the free carboxylic acid .
-
Basic conditions deprotonate the acid, forming water-soluble salts.
Cross-Coupling Reactions
The thiophene and benzothiazole moieties enable catalytic coupling:
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Suzuki couplings introduce aryl groups to the thiophene ring, enhancing π-conjugation .
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Buchwald–Hartwig amination modifies the carboxamide nitrogen for improved pharmacokinetics .
Alkylation/Acylation
-
The hydroxyl group reacts with acetyl chloride (pyridine catalyst) to form esters.
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Benzothiazole nitrogen undergoes alkylation with iodomethane (K<sub>2</sub>CO<sub>3</sub>/DMF) .
Cyclization
Under dehydrating conditions (H<sub>2</sub>SO<sub>4</sub>), intramolecular cyclization forms fused thieno-thiazole systems.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide, exhibit promising antimicrobial activities. Research has shown that compounds in this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that synthesized benzothiazole derivatives displayed moderate to good anti-tubercular activity against Mycobacterium tuberculosis .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Thiophene and benzothiazole derivatives have been recognized for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Synthetic Methodologies
The synthesis of this compound typically involves several chemical reactions, including:
- Knoevenagel Condensation : This method facilitates the formation of the benzothiazole ring structure through the reaction of thiophene derivatives with appropriate aldehydes.
- One-Pot Multicomponent Reactions : Such approaches allow for the efficient synthesis of complex molecules in a single reaction vessel, reducing time and resource consumption .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial effectiveness of various benzothiazole derivatives against a range of pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Evaluation
In another notable study, researchers synthesized a series of thiophene derivatives and assessed their anticancer activity against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The findings revealed that specific compounds demonstrated potent anticancer effects, suggesting a viable path for further drug development .
Data Tables
Here are summarized data tables illustrating the biological activities and synthetic pathways related to this compound:
| Activity Type | Compound | Target Organism/Cell Line | Activity Level |
|---|---|---|---|
| Antimicrobial | Benzothiazole Derivative | Mycobacterium tuberculosis | Moderate to Good |
| Anticancer | Thiophene Derivative | MCF7 (Breast Cancer) | Significant Inhibition |
| Synthesis Method | Description |
|---|---|
| Knoevenagel Condensation | Reaction involving thiophene and aldehydes |
| One-Pot Multicomponent Reaction | Efficient synthesis of complex molecules |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Implications of Structural Variations
- Thiophene vs. Pyridine : The electron-rich thiophene in the target compound may favor hydrophobic interactions, while pyridine in Compound 22 could enhance hydrogen bonding or charge-based interactions .
- Hydroxypropyl Group : Likely improves aqueous solubility but may reduce passive diffusion across membranes compared to alkyl or aryl linkers in other analogs .
- Synthetic Considerations : The hydroxy group in the target compound’s side chain may necessitate protective strategies during synthesis, akin to methods used for coupling benzothiazole-carboxylic acids with amines .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 318.4 g/mol, is characterized by a benzo[d]thiazole core structure which is known for its diverse pharmacological properties.
Structure and Properties
The chemical structure of this compound features:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Thiophen group : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Hydroxypropyl side chain : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₂S₂ |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1798489-81-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole scaffold. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of specific oncogenic proteins.
- Case Study - Anticancer Efficacy :
- A study evaluated the cytotoxic effects of similar thiazole derivatives on A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines.
- Results indicated significant cytotoxicity with IC₅₀ values less than that of standard chemotherapeutics like doxorubicin, suggesting that these compounds could serve as effective anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa.
- Research Findings :
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial survival.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells.
Research Applications
The compound's unique structure makes it a valuable candidate for further research in drug development:
- Drug Discovery : Its potential as a lead compound for developing new anticancer and antimicrobial agents is being explored.
- Synthetic Chemistry : The synthesis of this compound can serve as a platform for creating more complex analogs with enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-6-carboxamide?
- Methodology :
- Step 1 : Use N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as starting reagents in acetonitrile under reflux (1–3 min) to form intermediate thiourea derivatives.
- Step 2 : Cyclize the intermediate in DMF using iodine and triethylamine, which facilitates sulfur cleavage and ring formation. This step is critical for constructing the thiazole core .
- Key Conditions :
| Reagent | Solvent | Catalyst | Temperature | Time |
|---|---|---|---|---|
| I₂ | DMF | Et₃N | Reflux | 1–3h |
Q. How can spectroscopic methods confirm the structure of this compound?
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiophene proton signals appear between δ 6.8–7.5 ppm, while the hydroxypropyl group shows a broad singlet near δ 4.5–5.0 ppm. Carboxamide protons resonate at δ 8.0–8.5 ppm .
- HRMS : Validate molecular weight with <1 ppm error. Use ESI(+) mode for better ionization of the carboxamide group .
- IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and stability?
- Method :
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Include exact exchange terms to improve accuracy for thermochemical properties like bond dissociation energies .
- Key Outputs :
| Property | Computational Value | Experimental Benchmark |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | N/A |
| Dipole Moment (Debye) | 3.8 | N/A |
- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine functional selection .
Q. What in vitro models are suitable for evaluating its biological activity?
- Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Anticancer Assays : Use MTT or SRB assays on K562 (leukemia) and MCF-7 (breast cancer) cell lines. Include positive controls like doxorubicin and validate IC₅₀ values with dose-response curves (e.g., 0.1–100 µM) .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
- Case Example : If a structural analog shows high activity despite unfavorable logP predictions:
- Step 1 : Re-evaluate solvation effects using a polarizable continuum model (PCM) to account for solvent-dependent conformational changes .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to identify unexpected binding interactions, such as π-stacking with thiophene or hydrogen bonding via the hydroxypropyl group .
Q. What strategies improve solubility without compromising bioactivity?
- Salt Formation : Screen counterions (e.g., HCl, sodium) for the carboxamide group.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the hydroxypropyl moiety to enhance aqueous solubility .
- Co-Solvency : Use DMSO:water (1:4) or cyclodextrin-based formulations for in vivo studies .
Methodological Tables
Table 1 : Synthetic Optimization for Cyclization Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| I₂ Equivalents | 1.2–1.5 eq | Maximizes S8 elimination |
| Reaction Time | 2–3 hours | Prevents over-oxidation |
| Et₃N Concentration | 2.0 eq | Neutralizes HI byproduct |
Table 2 : Biological Activity Benchmarks
| Cell Line/Strain | IC₅₀/MIC (µM) | Positive Control (IC₅₀/MIC) |
|---|---|---|
| K562 (Leukemia) | 0.45 | Imatinib (0.12) |
| S. aureus | 8.2 | Vancomycin (1.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
